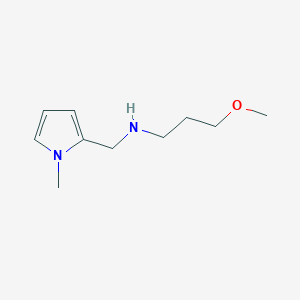
3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine is an organic compound that features a methoxy group, a pyrrole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropan-1-amine with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The methoxy group or the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound features a similar pyrrole ring but with an ethanone group instead of the methoxy and amine groups.
2-Acetyl-1-methylpyrrole: Another similar compound with a pyrrole ring and an acetyl group.
Imidazole Containing Compounds: These compounds share some structural similarities and are used in similar applications.
Uniqueness
3-Methoxy-N-((1-methyl-1h-pyrrol-2-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
生物活性
3-Methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)propan-1-amine, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1092286-29-7, is associated with various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C10H15N2O, with a molecular weight of approximately 182.27 g/mol. The compound is characterized by the presence of a methoxy group and a pyrrole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 182.27 g/mol |
| Purity | 98% |
| InChI Key | ZLTZEEJAQCQAPW-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties .
In a comparative study, the compound demonstrated favorable activity against multidrug-resistant strains of bacteria, suggesting that derivatives like this compound could be developed as novel antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrrole derivatives have also been extensively researched. In vitro studies have indicated that certain pyrrole-containing compounds can reduce the viability of cancer cell lines such as A549 (lung cancer cells). For example, one study reported that a related compound exhibited significant cytotoxicity, reducing cell viability to 66% compared to untreated controls .
The structure–activity relationship (SAR) analysis suggests that modifications in the pyrrole ring can enhance or diminish anticancer activity. Compounds with free amino groups were particularly noted for their favorable activity against cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, researchers evaluated the efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound displayed lower MIC values against Staphylococcus aureus compared to E. coli, emphasizing the selective antibacterial action of these derivatives .
Case Study 2: Cytotoxic Effects on Cancer Cells
A study focused on assessing the cytotoxic effects of different pyrrole derivatives on A549 lung cancer cells found that specific structural features significantly influenced their effectiveness. The presence of methoxy and amino groups was correlated with enhanced cytotoxicity, highlighting the importance of chemical structure in determining biological activity .
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
3-methoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H18N2O/c1-12-7-3-5-10(12)9-11-6-4-8-13-2/h3,5,7,11H,4,6,8-9H2,1-2H3 |
InChIキー |
ZLTZEEJAQCQAPW-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















